2,4-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

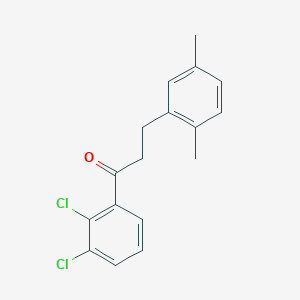

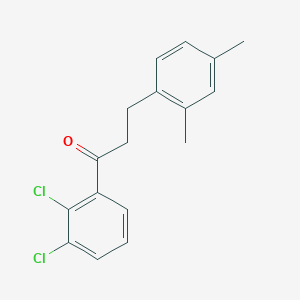

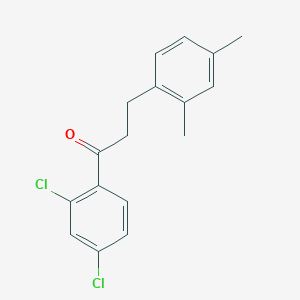

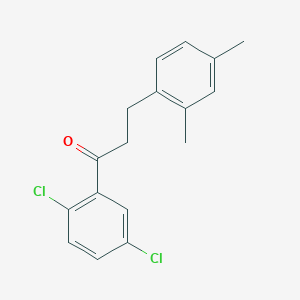

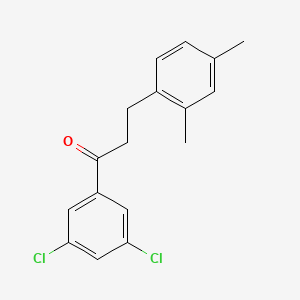

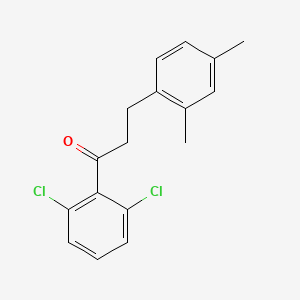

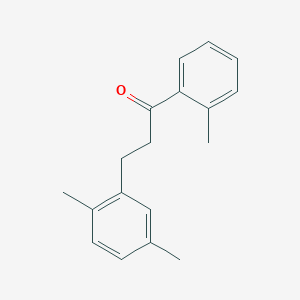

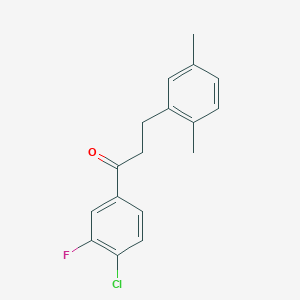

“2,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the CAS Number: 898760-68-4 . It has a molecular weight of 323.17 . The IUPAC name for this compound is (2,4-dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone .

Molecular Structure Analysis

The linear formula of “2,4-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone” is C16H12Cl2O3 . The InChI Code is 1S/C16H12Cl2O3/c17-12-5-6-13(14(18)9-12)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 .Scientific Research Applications

Fungicidal Activities

One significant application of 2,4-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone derivatives is in the realm of fungicides. Research by Talismanov and Popkov (2007) demonstrated that 1-[(2,2-diaryl-1,3-dioxolan-4-yl)methyl]-1H-azoles, synthesized from similar compounds, exhibit high fungicidal activities (Talismanov & Popkov, 2007).

Photochemical Reactions and Polymerization

The photochemical reactions of 2,4-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone and its derivatives have been studied for their potential in various chemical processes. Hartgerink et al. (1971) explored how these compounds react photochemically to yield different esters, which can be crucial in polymerization and other chemical syntheses (Hartgerink et al., 1971).

Synthesis of Monoprotected 1,4-Diketones

Mosca, Fagnoni, Mella, and Albini (2001) conducted a study on the synthesis of monoprotected 1,4-diketones via photoinduced alkylation, using similar 1,3-dioxolane derivatives. This method provides an alternative approach for synthesizing 1,4-diketones, which are valuable in various chemical syntheses (Mosca et al., 2001).

Synthesis of New Ortho-Functionalized Benzophenone Derivatives

Lukács, Porcs-Makkay, and Simig (2004) researched the lithiation of 2-aryl-2-(chloroaryl)-1,3-dioxolanes, leading to the synthesis of new ortho-functionalized benzophenone derivatives. This process has implications in the development of novel chemical compounds for various industrial applications (Lukács et al., 2004).

Application in Free Radical Polymerization

Kumbaraci, Aydoğan, Talinli, and Yagcı (2012) studied a derivative of 1,3-benzodioxole, which, upon irradiation, releases compounds possessing benzophenone and 1,3-dioxole groups. This is used in free radical polymerization, an essential process in materials science (Kumbaraci et al., 2012).

properties

IUPAC Name |

(2,4-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O3/c17-12-5-6-13(14(18)9-12)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDUXJMCJFUCCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645133 |

Source

|

| Record name | (2,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898760-68-4 |

Source

|

| Record name | (2,4-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360615.png)